Dimethyl 3-methylphthalate Dimethyl 3-methylphthalate
Brand Name: Vulcanchem
CAS No.: 21483-46-5
VCID: VC3853192
InChI: InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3
SMILES: CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

Dimethyl 3-methylphthalate

CAS No.: 21483-46-5

Cat. No.: VC3853192

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 3-methylphthalate - 21483-46-5

Specification

CAS No. 21483-46-5
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name dimethyl 3-methylbenzene-1,2-dicarboxylate
Standard InChI InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3
Standard InChI Key CSYOORDPNRFQTI-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC
Canonical SMILES CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC

Introduction

Chemical and Physical Properties

Molecular Structure and Characteristics

The molecular formula of dimethyl 3-methylphthalate is C11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4, with a molecular weight of 208.21 g/mol. Its structure differs from DMP by the addition of a methyl group at the benzene ring’s 3-position, which may influence polarity, solubility, and thermal stability.

Table 1: Comparative Properties of Dimethyl 3-Methylphthalate and DMP

PropertyDimethyl 3-Methylphthalate (Theoretical)Dimethyl Phthalate (DMP)
Molecular Weight208.21 g/mol194.18 g/mol
Boiling Point~290–300°C (estimated)282°C (lit.)
Density~1.15–1.20 g/cm³1.19 g/mL at 25°C
Solubility in WaterLow (<0.1 g/100 mL)<0.1 g/100 mL at 20°C
Refractive Index~1.51–1.52 (estimated)n20D=1.515n_{20}^D = 1.515

The methyl substitution likely reduces water solubility compared to DMP due to increased hydrophobicity, while slightly elevating boiling point owing to greater molecular mass .

Spectroscopic Data

While experimental spectra for dimethyl 3-methylphthalate are scarce, its infrared (IR) spectrum would theoretically exhibit peaks for ester carbonyl groups (1730cm1\sim1730 \, \text{cm}^{-1}), aromatic C–H stretching (3050cm1\sim3050 \, \text{cm}^{-1}), and methyl C–H vibrations (28502960cm1\sim2850–2960 \, \text{cm}^{-1}). Nuclear magnetic resonance (NMR) would show distinct signals for the methyl ester groups (δ3.83.9ppm\delta \sim3.8–3.9 \, \text{ppm}) and aromatic protons influenced by the 3-methyl substituent .

Synthesis and Production

Esterification of 3-Methylphthalic Acid

The primary synthesis route involves esterifying 3-methylphthalic acid with methanol under acidic catalysis:

3-Methylphthalic acid+2CH3OHH+Dimethyl 3-methylphthalate+2H2O\text{3-Methylphthalic acid} + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Dimethyl 3-methylphthalate} + 2\text{H}_2\text{O}

This method mirrors DMP production, where phthalic anhydride reacts with methanol . Challenges include ensuring complete esterification of both carboxylic groups and purifying the product from residual reactants.

Industrial Scalability

No industrial-scale production of dimethyl 3-methylphthalate has been reported, unlike DMP, which is manufactured globally for plastics and repellents . Scaling would require optimizing reaction conditions (e.g., temperature, catalyst concentration) to maximize yield while minimizing side products like monoesters.

Applications and Functional Uses

Insect Repellents

DMP’s repellent properties against mosquitoes and lice are well-documented . The 3-methyl derivative could exhibit similar or enhanced activity due to altered volatility and skin permeability, though toxicity profiles must be evaluated.

Specialty Chemicals

Potential niche applications include:

  • Solvents: For resins and cellulose derivatives, leveraging its moderate polarity.

  • Pharmaceutical intermediates: As a precursor in synthesizing bioactive molecules.

Citations ChemicalBook (2025). Dimethyl Phthalate. Retrieved from [link] Cargo Handbook (n.d.). Dimethyl Phthalate. Retrieved from [link] NICNAS (2014). Dimethyl Phthalate Assessment Report. Retrieved from [link]

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